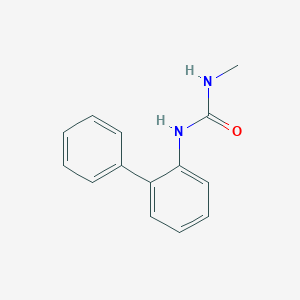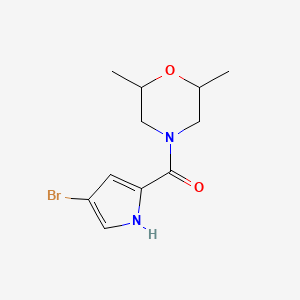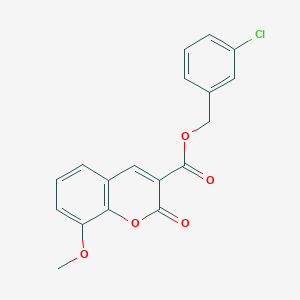![molecular formula C16H17NO2S B7466285 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "TAK-915" and has been studied for its effects on the central nervous system.
Mecanismo De Acción
TAK-915 acts as a selective antagonist of the GABA-A receptor alpha-2/3 subunits, which are involved in the regulation of anxiety and stress. By blocking these receptors, TAK-915 may reduce anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 can reduce anxiety-related behaviors in animal models, suggesting its potential use in the treatment of anxiety disorders. It has also been shown to have antipsychotic effects in animal models, suggesting its potential use in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-915 is its high selectivity for the GABA-A receptor alpha-2/3 subunits, which reduces the risk of off-target effects. However, one limitation is that its effects on humans have not been extensively studied, and its safety profile is not well understood.
Direcciones Futuras
1. Investigating the potential use of TAK-915 in the treatment of other neurological disorders, such as depression and bipolar disorder.
2. Studying the long-term effects of TAK-915 on human subjects.
3. Developing more selective and potent GABA-A receptor alpha-2/3 subunit antagonists.
4. Investigating the potential use of TAK-915 in combination with other drugs for the treatment of neurological disorders.
5. Studying the effects of TAK-915 on different animal models to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of TAK-915 involves several steps, including the reaction of 2-(3-methoxyphenyl)acetonitrile with 5-bromo-2-chlorothiophene, followed by the reaction with sodium hydride and 1-bromo-3-chloropropane. The resulting product is then treated with sodium borohydride and acetic acid to yield TAK-915 in high purity.
Aplicaciones Científicas De Investigación
TAK-915 has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and schizophrenia.
Propiedades
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-4-2-3-12(9-14)10-16(18)17-7-5-15-13(11-17)6-8-20-15/h2-4,6,8-9H,5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJVFTDSHPMHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)
![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)

![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
